An In-depth Technical Guide to 6-(ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7)
An In-depth Technical Guide to 6-(ethylthio)-1H-indole-2-carboxylic acid (CAS 910443-11-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Indole Scaffold in Modern Drug Discovery
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its unique electronic properties and the ability to participate in various intermolecular interactions make it a cornerstone in the design of novel therapeutic agents. This guide focuses on a specific, yet promising, derivative: 6-(ethylthio)-1H-indole-2-carboxylic acid. While specific experimental data for this compound is limited in publicly accessible literature, this document aims to provide a comprehensive technical overview by integrating established knowledge of related indole-2-carboxylic acid chemistry with predictive methodologies. This approach will offer valuable insights into its synthesis, potential properties, and prospective applications for researchers in the field.
Physicochemical and Predicted Properties
The introduction of an ethylthio group at the 6-position of the indole-2-carboxylic acid core is expected to modulate its lipophilicity and electronic properties, which in turn can influence its pharmacokinetic profile and biological target interactions.
Core Chemical Attributes
A summary of the fundamental properties of 6-(ethylthio)-1H-indole-2-carboxylic acid is presented below.
| Property | Value | Source |
| CAS Number | 910443-11-7 | [2] |
| Molecular Formula | C₁₁H₁₁NO₂S | [2] |
| Molecular Weight | 221.28 g/mol | [2] |
| Purity | ≥ 98% (Commercially available) | [2] |
Predicted Physicochemical Data
In the absence of comprehensive experimental data, in silico prediction tools provide valuable estimates for key physicochemical parameters crucial for drug development. The following table summarizes the predicted properties for 6-(ethylthio)-1H-indole-2-carboxylic acid.
| Parameter | Predicted Value | Significance in Drug Discovery | Prediction Tool |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity, affecting absorption and distribution. | SwissADME, PreADMET[3][4] |
| Aqueous Solubility | Moderately to poorly soluble | Impacts formulation and bioavailability. | SwissADME, PreADMET[3][4] |
| pKa (acidic) | ~4.0 - 5.0 (Carboxylic acid) | Influences ionization state at physiological pH, affecting solubility and cell permeability. | ACD/Labs, ChemAxon |
| Polar Surface Area | ~70 - 80 Ų | Correlates with membrane permeability. | SwissADME |
Disclaimer: These values are computationally predicted and should be confirmed through experimental validation.
Synthesis and Chemical Reactivity
While a specific, published synthesis for 6-(ethylthio)-1H-indole-2-carboxylic acid has not been identified, a plausible and robust synthetic route can be devised based on well-established indole synthesis methodologies, most notably the Fischer indole synthesis.[5][6]
Proposed Synthetic Pathway: A Multi-step Approach
The proposed synthesis involves the preparation of a substituted phenylhydrazine followed by its condensation with an alpha-ketoester and subsequent cyclization.
Figure 1: Proposed synthesis of 6-(ethylthio)-1H-indole-2-carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a generalized procedure based on established methods for similar transformations. Optimization of reaction conditions would be necessary.
Step 1: Synthesis of 4-(Ethylthio)aniline
-
To a solution of 4-aminothiophenol in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide).
-
Add ethyl bromide dropwise and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work-up involves removal of the solvent, extraction with an organic solvent, and purification by column chromatography.
Step 2: Synthesis of 4-(Ethylthio)phenylhydrazine
-
The synthesized 4-(ethylthio)aniline is subjected to diazotization using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).
-
The resulting diazonium salt is then reduced, for example with sodium sulfite, to yield the corresponding phenylhydrazine.
Step 3: Fischer Indole Synthesis
-
The 4-(ethylthio)phenylhydrazine is condensed with ethyl pyruvate in an acidic medium (e.g., acetic acid or with a catalytic amount of a stronger acid) to form the hydrazone intermediate.
-
The hydrazone is then cyclized, often without isolation, by heating in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid to yield ethyl 6-(ethylthio)-1H-indole-2-carboxylate.[6]
Step 4: Hydrolysis to the Carboxylic Acid
-
The resulting ester is hydrolyzed to the desired carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution, followed by acidification.[7]
Spectroscopic and Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following section outlines the expected spectroscopic data based on the analysis of related indole derivatives.
Predicted ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. Predicted chemical shifts for key protons and carbons are provided below.
Figure 2: Predicted NMR data for the target molecule.
Note: These predictions are based on known data for indole-2-carboxylic acid and the expected influence of the 6-(ethylthio) substituent.[8][9] Actual experimental values may vary.
Mass Spectrometry
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would be suitable for confirming the molecular weight of the compound. Key fragmentation patterns for indole-2-carboxylic acids typically involve the loss of water and carbon monoxide from the carboxylic acid group. A characteristic fragmentation would be the loss of the ethyl group from the thioether moiety.[10][11]
Expected Fragmentation:
-
[M]+•: 221.05 (Calculated for C₁₁H₁₁NO₂S)
-
[M-H₂O]+•: 203.04
-
[M-COOH]+: 176.06
-
[M-C₂H₅]+: 192.02
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (acid) | 3300-2500 (broad) |
| N-H stretch (indole) | 3400-3300 |
| C=O stretch (acid) | 1700-1680 |
| C=C stretch (aromatic) | 1600-1450 |
Potential Biological Activity and Applications
The indole-2-carboxylic acid scaffold is a key pharmacophore in several classes of biologically active molecules. The introduction of a 6-ethylthio group could potentially modulate these activities or introduce novel ones.
As HIV-1 Integrase Inhibitors
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase.[12] The carboxylic acid at the 2-position is crucial for chelating with magnesium ions in the enzyme's active site.[12] Substitutions at the C6 position have been shown to influence the inhibitory activity, suggesting that 6-(ethylthio)-1H-indole-2-carboxylic acid could be a promising candidate for further investigation in this area.[7][12]
Figure 3: Proposed mechanism of action as an HIV-1 integrase inhibitor.
As CysLT1 Receptor Antagonists
Certain 3-substituted indole-2-carboxylic acid derivatives have been discovered as highly potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, which is implicated in asthma and other inflammatory conditions.[13][14] While the primary substitutions for this activity have been at the 3-position, the overall physicochemical properties imparted by the 6-ethylthio group could influence receptor binding and selectivity.
Other Potential Applications
The indole nucleus is associated with a broad range of other biological activities, including:
-
Anticancer: Various indole derivatives have shown promise as anticancer agents.[1]
-
Antioxidant: The indole ring can act as a scavenger of free radicals, and derivatives are being explored for their antioxidant potential.[15]
Conclusion and Future Directions
6-(ethylthio)-1H-indole-2-carboxylic acid represents an intriguing, yet underexplored, molecule within the vast chemical space of indole derivatives. Based on the established importance of the indole-2-carboxylic acid scaffold and the known influence of substituents at the 6-position, this compound holds potential for development in several therapeutic areas, particularly as an antiviral or anti-inflammatory agent.
This technical guide, by necessity, has drawn upon predictive methods and the chemistry of related compounds. The next logical and critical step is the experimental validation of the proposed synthesis and the comprehensive characterization of the molecule's physicochemical and spectroscopic properties. Subsequent biological screening, guided by the potential applications outlined herein, will be essential to unlock the full therapeutic potential of this promising compound.
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